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Introduction
TC-G 1005 is a potent and selective small-molecule agonist of the G protein-coupled bile acid

receptor 1 (GPBAR1), also known as TGR5.[1][2] This receptor has emerged as a promising

therapeutic target for metabolic diseases due to its role in regulating glucose homeostasis,

energy expenditure, and inflammatory responses. Of particular interest is the function of TGR5

in the gastrointestinal tract, where its activation on enteroendocrine L-cells stimulates the

secretion of glucagon-like peptide-1 (GLP-1).[3] GLP-1 is an incretin hormone with multiple

beneficial effects on glucose metabolism, including enhancing glucose-dependent insulin

secretion, suppressing glucagon release, and delaying gastric emptying.[2][3] This technical

guide provides an in-depth overview of the role of TC-G 1005 in stimulating GLP-1 secretion,

including its mechanism of action, quantitative effects, and the experimental protocols used to

elucidate its function.

Mechanism of Action: TGR5 Signaling Pathway in
GLP-1 Secretion
TC-G 1005 exerts its effects on GLP-1 secretion by binding to and activating the TGR5

receptor on the surface of enteroendocrine L-cells, which are primarily located in the ileum and

colon. The activation of TGR5 initiates a downstream signaling cascade that culminates in the

exocytosis of GLP-1-containing granules.
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The primary signaling pathway involves the coupling of TGR5 to the Gαs subunit of the

heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the

conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels

activates two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly

activated by cAMP (Epac). Both PKA and Epac contribute to the mobilization of intracellular

calcium (Ca2+) from the endoplasmic reticulum and an increase in Ca2+ influx through voltage-

gated calcium channels. The elevated intracellular Ca2+ concentration is a critical trigger for

the fusion of GLP-1-containing vesicles with the cell membrane and the subsequent release of

GLP-1 into the bloodstream.
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Caption: TGR5 signaling cascade leading to GLP-1 secretion.

Quantitative Data on TC-G 1005-Induced GLP-1
Secretion
In vivo studies have demonstrated a significant dose-dependent effect of TC-G 1005 on plasma

GLP-1 levels. The following table summarizes the key findings from a study in imprinting

control region (ICR) mice.[2]
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Compound
Dose (mg/kg,

p.o.)
Animal Model

Increase in

Active Plasma

GLP-1 (%)

Reference

TC-G 1005 25 ICR Mice 31% [2]

TC-G 1005 50 ICR Mice 96% [2]

TC-G 1005 100 ICR Mice 282% [2]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of

TC-G 1005 in GLP-1 secretion, based on the procedures described in the primary literature.[2]

In Vivo GLP-1 Secretion Assay in Mice
This protocol describes the procedure for evaluating the effect of orally administered TC-G
1005 on plasma GLP-1 levels in mice.

Materials:

TC-G 1005

Vehicle (e.g., 0.5% methylcellulose in water)

Male ICR mice (8-10 weeks old)

Oral gavage needles

Blood collection tubes containing EDTA and a DPP-4 inhibitor (e.g., sitagliptin)

Centrifuge

Active GLP-1 ELISA kit

Plate reader

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/233410163_Design_Synthesis_and_Antidiabetic_Activity_of_4-Phenoxynicotinamide_and_4-Phenoxypyrimidine-5-carboxamide_Derivatives_as_Potent_and_Orally_Efficacious_TGR5_Agonists
https://www.researchgate.net/publication/233410163_Design_Synthesis_and_Antidiabetic_Activity_of_4-Phenoxynicotinamide_and_4-Phenoxypyrimidine-5-carboxamide_Derivatives_as_Potent_and_Orally_Efficacious_TGR5_Agonists
https://www.researchgate.net/publication/233410163_Design_Synthesis_and_Antidiabetic_Activity_of_4-Phenoxynicotinamide_and_4-Phenoxypyrimidine-5-carboxamide_Derivatives_as_Potent_and_Orally_Efficacious_TGR5_Agonists
https://www.benchchem.com/product/b15605227?utm_src=pdf-body
https://www.researchgate.net/publication/233410163_Design_Synthesis_and_Antidiabetic_Activity_of_4-Phenoxynicotinamide_and_4-Phenoxypyrimidine-5-carboxamide_Derivatives_as_Potent_and_Orally_Efficacious_TGR5_Agonists
https://www.benchchem.com/product/b15605227?utm_src=pdf-body
https://www.benchchem.com/product/b15605227?utm_src=pdf-body
https://www.benchchem.com/product/b15605227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Acclimation: House male ICR mice under standard laboratory conditions (12-hour

light/dark cycle, controlled temperature and humidity) with ad libitum access to food and

water for at least one week before the experiment.

Fasting: Fast the mice for 12-16 hours overnight with free access to water.

Compound Preparation: Prepare a suspension of TC-G 1005 in the vehicle at the desired

concentrations (e.g., 2.5, 5, and 10 mg/mL to deliver 25, 50, and 100 mg/kg in a 10 mL/kg

volume).

Oral Administration: Administer TC-G 1005 suspension or vehicle to the mice via oral

gavage.

Blood Collection: At a specified time point post-administration (e.g., 30 minutes), collect

blood samples from the mice via cardiac puncture or retro-orbital sinus into tubes containing

EDTA and a DPP-4 inhibitor to prevent GLP-1 degradation.

Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the

plasma.

GLP-1 Measurement: Measure the concentration of active GLP-1 in the plasma samples

using a commercially available ELISA kit, following the manufacturer's instructions.

Data Analysis: Calculate the percentage increase in plasma GLP-1 levels in the TC-G 1005-

treated groups compared to the vehicle-treated control group.
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Caption: Workflow for in vivo GLP-1 secretion assay.

In Vitro GLP-1 Secretion Assay using Enteroendocrine
Cell Lines
This protocol outlines a general procedure for assessing the direct effect of TC-G 1005 on

GLP-1 secretion from an enteroendocrine cell line, such as NCI-H716 or STC-1.
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Materials:

NCI-H716 or STC-1 cells

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

TC-G 1005

DMSO (for compound dissolution)

Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer)

Multi-well cell culture plates

Active GLP-1 ELISA kit

Plate reader

Procedure:

Cell Culture: Culture NCI-H716 or STC-1 cells in the appropriate medium and conditions until

they reach a suitable confluency for the assay.

Seeding: Seed the cells into multi-well plates and allow them to adhere and grow for 24-48

hours.

Starvation: Prior to the experiment, gently wash the cells with a serum-free medium or buffer

and then incubate them in the same medium for a defined period (e.g., 2 hours) to establish

a basal secretion level.

Compound Treatment: Prepare serial dilutions of TC-G 1005 in the secretion buffer. The final

DMSO concentration should be kept low (e.g., <0.1%) and consistent across all wells,

including the vehicle control.

Incubation: Remove the starvation medium and add the TC-G 1005 dilutions or vehicle

control to the respective wells. Incubate the plate at 37°C for a specified time (e.g., 2 hours).

Supernatant Collection: After incubation, carefully collect the supernatant from each well.
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GLP-1 Measurement: Determine the concentration of GLP-1 in the collected supernatants

using a commercial ELISA kit.

Data Analysis: Express the GLP-1 secretion as a fold-change or percentage increase over

the vehicle-treated control.

Conclusion
TC-G 1005 is a valuable research tool for investigating the physiological roles of the TGR5

receptor. Its potent and selective agonism of TGR5 leads to a significant, dose-dependent

increase in GLP-1 secretion from enteroendocrine L-cells. The mechanism of action is well-

characterized and involves the canonical Gαs-cAMP signaling pathway. The experimental

protocols detailed in this guide provide a framework for researchers to further explore the

therapeutic potential of TGR5 agonists like TC-G 1005 for the treatment of type 2 diabetes and

other metabolic disorders. The ability of TC-G 1005 to enhance the secretion of the beneficial

incretin hormone GLP-1 underscores the importance of the TGR5 signaling pathway in

metabolic regulation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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